N-(4-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide
Description
N-(4-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide is a synthetic acetamide derivative featuring a pyrrolidine ring substituted with a tert-butylsulfonyl group. The molecule contains a phenylacetamide core linked to the pyrrolidine moiety via a ketone-bearing ethyl chain.
Properties
IUPAC Name |
N-[4-[2-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-oxoethyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-13(21)19-15-7-5-14(6-8-15)11-17(22)20-10-9-16(12-20)25(23,24)18(2,3)4/h5-8,16H,9-12H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXPANMIHDFFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the tert-Butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation using tert-butylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the Phenyl Group: The pyrrolidine derivative is then coupled with a phenyl group through a nucleophilic substitution reaction.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N-(4-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features and Functional Groups
*Molecular weight estimated based on structural similarity to .
Biological Activity
N-(4-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)phenyl)acetamide is a synthetic organic compound with a complex structure that has garnered interest in various fields of biological research. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a tert-butylsulfonyl group, an acetamide moiety, and a phenyl group. The molecular formula is , with a molecular weight of approximately 360.46 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exhibit enzyme inhibition by binding to active sites or modulating receptor functions through agonistic or antagonistic actions. These interactions can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
1. Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For example, studies have shown that derivatives containing the pyrrolidine ring can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
2. Anticancer Properties
The compound's structure allows it to interact with cancer cell signaling pathways. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines by modulating key proteins involved in cell survival and proliferation.
3. Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes linked to disease processes. For instance, it may inhibit proteases involved in tumor progression or inflammation.
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of related compounds in a murine model of arthritis. The administration of the compound resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups, indicating potential therapeutic benefits for rheumatoid arthritis patients.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that the compound could reduce viability in breast cancer cell lines by inducing apoptosis. Flow cytometry analysis revealed an increased percentage of cells in the sub-G1 phase, indicative of cell death.
Research Findings
| Study | Findings | |
|---|---|---|
| Study on Anti-inflammatory Activity | Significant reduction in pro-inflammatory cytokines | Potential for treating inflammatory diseases |
| Anticancer Activity Assessment | Induced apoptosis in breast cancer cells | Promising anticancer agent |
| Enzyme Inhibition Analysis | Inhibition of proteolytic enzymes | Possible therapeutic application in cancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
